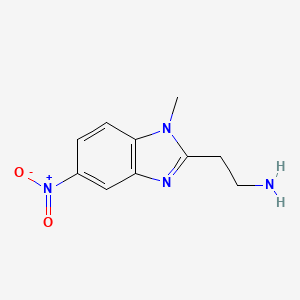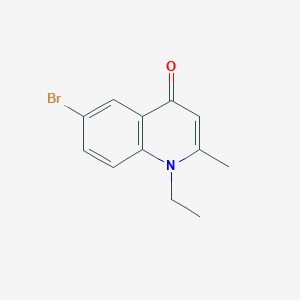![molecular formula C18H23N5O5S B15000682 2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15000682.png)
2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE is a complex organic compound that features multiple functional groups, including hydroxyl, sulfanyl, and triazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Introduction of the Pyridine Group: The pyridine group can be introduced through a nucleophilic substitution reaction.
Formation of the Oxane Ring: The oxane ring can be formed through a cyclization reaction involving a diol and an appropriate electrophile.
Functional Group Modifications: The hydroxyl, sulfanyl, and acetamide groups can be introduced through various functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The pyridine group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield aldehydes or ketones, while reduction of the sulfanyl group could yield a thiol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
作用机制
The mechanism of action of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with specific receptors or signaling pathways to exert its effects.
相似化合物的比较
Similar compounds to N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE include other triazole derivatives, pyridine-containing compounds, and oxane derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and applications. The uniqueness of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE lies in its combination of functional groups, which may confer unique reactivity and biological activity.
属性
分子式 |
C18H23N5O5S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-prop-2-enyl-3-pyridin-4-yl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H23N5O5S/c1-3-8-22-16(11-4-6-19-7-5-11)21-23(18(22)29)17-13(20-10(2)25)15(27)14(26)12(9-24)28-17/h3-7,12-15,17,24,26-27H,1,8-9H2,2H3,(H,20,25)/t12-,13-,14-,15-,17-/m1/s1 |
InChI 键 |
JJHZDSDBHZTDEF-DRXUAVOGSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N2C(=S)N(C(=N2)C3=CC=NC=C3)CC=C)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=NC=C3)CC=C)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15000601.png)
![(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophen-2-ylcarbonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B15000614.png)
![3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B15000617.png)
![N-(2,4-difluorophenyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B15000620.png)
![methyl {2,5-dioxo-4-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl}acetate](/img/structure/B15000624.png)
![6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000625.png)
![3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine](/img/structure/B15000629.png)

![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)
![4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000643.png)
![N',N'-diethyl-N-(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)ethane-1,2-diamine](/img/structure/B15000654.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B15000660.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15000671.png)
